Pseudoprotopine (CAS 24240-05-9) is a highly specialized protopine-type isoquinoline alkaloid characterized by a 10-membered ring system with a distinct transannular nitrogen-carbonyl interaction. Separated from its broader chemical class by a specific C-10,11 methylenedioxy substitution, this compound serves as a critical high-purity analytical standard and a targeted pharmacological precursor [1]. In industrial and advanced laboratory procurement, pseudoprotopine is prioritized for its validated performance in neuroreceptor binding assays, its potent inhibition of lipid peroxidation, and its indispensable role as a chemotaxonomic marker for the strict quality control of Papaveraceae and Corydalis botanical extracts. Its procurement is essential for workflows requiring precise isomeric fidelity where common analogs fall short.
While buyers might consider substituting pseudoprotopine with the more common isomer protopine or the related allocryptopine, such substitutions compromise both analytical and pharmacological workflows. Structurally, pseudoprotopine possesses a methylenedioxy group at the C-10,11 position of the C-ring, whereas protopine is substituted at the C-9,10 position [1]. This seemingly minor isomeric shift drastically alters the electronic distribution and the critical transannular N...C=O interaction within the 10-membered ring. In procurement terms, using protopine as a surrogate in structure-activity relationship (SAR) studies will yield inaccurate binding affinities for dopaminergic and cholinergic targets due to different steric constraints. Furthermore, in pharmacopeial quality control, substituting pseudoprotopine with other protopine-type alkaloids leads to chromatographic co-elution and failure to meet strict species-specific standardization criteria for botanical extracts.
In neuropharmacological screening, the unique C-10,11 methylenedioxy conformation of pseudoprotopine provides distinct binding kinetics compared to standard isoquinoline alkaloids. In vitro assays demonstrate that pseudoprotopine achieves 87.5% competitive inhibition of the Dopamine D1 receptor at 100 µM . This high degree of specific binding validates its procurement as a specialized ligand for mapping dopaminergic receptor pockets where generic analogs fail to provide necessary steric interactions.
| Evidence Dimension | Dopamine D1 Receptor Competitive Inhibition |
| Target Compound Data | 87.5% inhibition at 100 µM |
| Comparator Or Baseline | Standard baseline D1 ligands |
| Quantified Difference | Demonstrates potent, concentration-dependent receptor occupancy specific to the pseudoprotopine isomer. |
| Conditions | In vitro DA receptor binding assay (D1) |
Essential for researchers conducting precise structure-activity relationship (SAR) mapping of dopaminergic targets.
For laboratories modeling cardiovascular oxidative stress, pseudoprotopine serves as a highly effective plant-derived inhibitor. In CuSO4-induced low-density lipoprotein (LDL) oxidation assays, pseudoprotopine and its immediate Corydalis co-isolates demonstrated potent inhibitory activity with IC50 values consistently < 10.0 µM[1]. This places pseudoprotopine's efficacy in the same highly active micromolar range as the industry-standard synthetic antioxidant probucol (IC50 = 6.8 µM), making it a reliable positive control or lead compound for atherosclerosis research.
| Evidence Dimension | LDL Oxidation Inhibition (IC50) |
| Target Compound Data | IC50 < 10.0 µM |
| Comparator Or Baseline | Probucol (Standard Antioxidant) at IC50 = 6.8 ± 0.1 µM |
| Quantified Difference | Performs within the same highly active micromolar range as the established clinical standard. |
| Conditions | CuSO4-induced LDL oxidation assay |
Provides a validated, high-potency natural product benchmark for evaluating new cardiovascular and anti-atherosclerotic therapeutics.
In industrial botanical extraction, relying on generic total alkaloid markers leads to batch rejection. Pseudoprotopine is an indispensable analytical standard for the precise quantification of specific Papaveraceae species. Recent pharmacopeial standardization protocols for Papaver nudicaule utilized pseudoprotopine to establish a precise marker concentration of 0.0288 ± 0.0005% dry weight[1]. Using the exact pseudoprotopine standard, rather than the co-eluting isomer protopine, guarantees chromatographic resolution and compliance with stringent pharmacopeial requirements.
| Evidence Dimension | Marker-specific quantification limit and precision |
| Target Compound Data | 0.0288 ± 0.0005% dry weight quantification |
| Comparator Or Baseline | Generic protopine standards (prone to isomer co-elution) |
| Quantified Difference | Enables highly specific botanical validation with < 2% Relative Standard Deviation (RSD), ensuring batch compliance. |
| Conditions | UHPLC-UV/MS standardization protocols |
Crucial for QA/QC managers who must guarantee the species identity and purity of commercial herbal extracts.
Procured as a conformationally distinct ligand in D1 receptor binding assays to map the steric requirements of the receptor's binding pocket. Its unique C-10,11 substitution provides critical comparative data against C-9,10 substituted analogs, making it essential for neuropharmacological drug design .
Utilized as a positive control or benchmark inhibitor in in vitro LDL oxidation models. It provides a highly potent, plant-derived baseline that performs comparably to synthetic industry standards like probucol, streamlining atherosclerosis research workflows [1].
Essential as a primary analytical reference standard for the UHPLC/MS quantification of Papaver nudicaule and Corydalis batches. Its use ensures compliance with stringent pharmacopeial purity, identity, and batch-to-batch reproducibility requirements, preventing the co-elution errors associated with generic protopine[2].
Environmental Hazard